3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
Description
3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is a halogenated quinoline derivative featuring a piperazine substituent and a trifluoromethyl group. Its molecular structure (C₁₄H₁₃BrClF₃N₃) combines bromine’s electrophilic reactivity, the trifluoromethyl group’s metabolic stability, and piperazine’s versatility in binding to biological targets . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing receptor-targeted agents due to its modular scaffold for functionalization .
Properties
CAS No. |
1203579-64-9 |
|---|---|
Molecular Formula |
C14H14BrClF3N3 |
Molecular Weight |
396.63 g/mol |
IUPAC Name |
3-bromo-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C14H13BrF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H |
InChI Key |
FSXUHBGIXQIBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Br)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Piperazine Substitution: The substitution of a piperazine group at the 4-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various substituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 291.07 g/mol. Its structure features a quinoline core substituted with a piperazine group and trifluoromethyl moiety, which enhances its biological activity and solubility properties.
Anticancer Activity
Research has indicated that quinoline derivatives, including 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride, exhibit significant anticancer properties. A study highlighted the synthesis of various 4-aminoquinoline and 4-piperazinylquinoline analogs that showed efficacy against cancer cell lines, suggesting that modifications in the quinoline structure can lead to enhanced cytotoxicity against tumors .
Case Study:
In one experimental model, the compound demonstrated potent inhibition of tumor growth in xenograft models, with specific IC50 values indicating effective targeting of cancer cell proliferation pathways .
Antimicrobial Activity
The compound's structure allows it to interact with bacterial enzymes, making it a candidate for antimicrobial applications. Quinoline derivatives have been reported to possess activity against various Gram-positive and Gram-negative bacteria.
Case Study:
A comparative study on quinoline derivatives revealed that certain modifications led to increased antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.8 µg/mL against resistant strains .
Neurological Applications
The piperazine moiety is known for its neuroactive properties. Compounds similar to 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride have been studied for their potential in treating neurological disorders, including anxiety and depression.
Case Study:
In preclinical trials, related compounds exhibited anxiolytic effects in animal models, suggesting that this class of compounds may modulate neurotransmitter pathways effectively .
Research Findings
A comprehensive review of literature indicates that the structural characteristics of 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride contribute significantly to its biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, while the piperazine ring facilitates interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Quinoline Derivatives
Key Observations:
Trifluoromethyl Group : The CF₃ group in the target compound and DK-IV-22-1 enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted agents .
Piperazine Role: Piperazine in all listed compounds facilitates solubility and hydrogen bonding, but its positioning at C4 (quinoline core) optimizes steric compatibility with enzymatic active sites .
Analytical and Regulatory Considerations
- Purity standards for the target compound (~96%) align with typical intermediates, whereas deuterated analogs like lomefloxacin-d5 hydrochloride (used as analytical standards) require >98% purity for pharmacokinetic studies .
Biological Activity
3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrF₃N₂ |
| Molecular Weight | 315.16 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antitumor Activity
Research indicates that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline demonstrate cytotoxic effects against various cancer cell lines, including prostate (DU145) and leukemic (K562) cells.
In one study, a related compound showed an IC₅₀ of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells . Another investigation highlighted that modifications at the Z position of a quinoline derivative significantly enhanced its cytotoxicity .
Antiparasitic Activity
Quinoline derivatives have also been studied for their antiparasitic effects. The compound's mechanism is thought to involve disruption of redox homeostasis within the parasite, akin to other quinoline-based drugs used in malaria treatment. For example, 3-benzyl-menadione derivatives were shown to inhibit hemozoin formation in Plasmodium species .
Case Study 1: Cytotoxicity Evaluation
A detailed evaluation of several quinoline derivatives, including those with piperazine moieties, was conducted to assess their cytotoxic effects. The study found that compounds with trifluoromethyl groups exhibited enhanced activity against cancer cell lines compared to their non-trifluoromethyl counterparts .
Case Study 2: Mechanistic Insights
Mechanistic studies revealed that the presence of bromine and trifluoromethyl groups in the quinoline structure significantly influenced the compound's ability to interact with biological targets. These modifications were associated with increased binding affinity to target proteins involved in cell proliferation pathways .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline derivatives?
- Methodological Answer : A common approach involves the use of Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) to introduce formyl or acetyl groups at the 3-position of the quinoline core, followed by bromination and piperazine substitution . Trifluoroacetimidoyl chlorides have also been employed to install trifluoromethyl groups under controlled conditions . Key steps include:
- Quinoline core formation : Cyclization of substituted anilines with β-ketoesters.
- Bromination : Selective bromination at the 3-position using N-bromosuccinimide (NBS).
- Piperazine coupling : Nucleophilic aromatic substitution (SNAr) with piperazine under basic conditions.
Q. How can impurities in this compound be identified and quantified during synthesis?
- Methodological Answer : Impurity profiling requires HPLC or LC-MS with reference standards (e.g., desfluoro or ethylenediamine analogs) for calibration . For example:
- HPLC conditions : C18 column, gradient elution with acetonitrile/water (0.1% TFA), UV detection at 254 nm.
- Limit of quantification (LOQ) : Typically ≤0.1% for pharmacopeial compliance .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and purity. The trifluoromethyl group shows a distinct triplet in NMR (~-60 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] for CHBrFN: expected m/z 384.01) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer : Ferrocenyl-phosphine catalysts enable asymmetric annulation reactions. For example, Xiao et al. (2021) achieved >90% enantiomeric excess (ee) by reacting modified MBH carbonates with pyrazolones under mild conditions (room temperature, 24 hours) . Key parameters:
- Catalyst loading : 5 mol% (S)-TF-BiphamPhos.
- Solvent : Dichloromethane (DCM) with 4Å molecular sieves.
Q. What strategies optimize the compound's anti-inflammatory activity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- In vitro assays : Measure COX-2 inhibition (IC) in RAW 264.7 macrophages .
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 active sites. Substituents like the trifluoromethyl group enhance hydrophobic binding .
- Key finding : Piperazine substitution at the 4-position improves solubility and bioavailability .
Q. How does X-ray crystallography aid in understanding this compound's structural stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles, packing interactions, and conformational rigidity. For a related quinoline derivative, Hoong-Kun et al. (2011) reported triclinic (P1) symmetry with Z=2, validating the planarity of the quinoline core and hydrogen-bonding networks stabilizing the crystal lattice .
Q. What advanced methods reduce byproducts during piperazine coupling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
